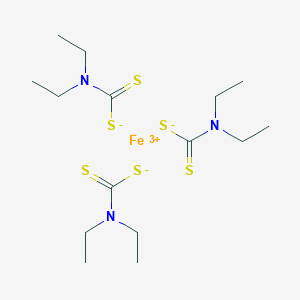
三(二乙基二硫代氨基甲酸酯)铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, tris(diethyldithiocarbamato)-, also known as tris(diethyldithiocarbamato)iron, is a coordination complex of iron with diethyldithiocarbamate ligands. The compound has the chemical formula Fe(S₂CNEt₂)₃, where Et represents the ethyl group. It appears as a dark brown to black solid and is soluble in organic solvents . This compound is notable for its unique magnetic properties and its ability to undergo spin crossover, making it a subject of interest in various scientific fields .
科学研究应用
Iron, tris(diethyldithiocarbamato)- has a wide range of applications in scientific research:
作用机制
Target of Action
Iron, tris(diethyldithiocarbamato)-, also known as Iron(III) diethyldithiocarbamate, is a coordination complex of iron with diethyldithiocarbamate . The primary target of this compound is nitric oxide (NO). Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to form Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .
Mode of Action
The compound’s interaction with its target, nitric oxide, results in the formation of Fe(dtc)2NO . This reaction is a part of the compound’s mode of action. The magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Biochemical Pathways
The biochemical pathways affected by Iron(III) diethyldithiocarbamate are primarily related to nitric oxide signaling. By reacting with nitric oxide, the compound can influence the availability and detection of this important signaling molecule .
Pharmacokinetics
It is known that the compound is a black solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The primary result of the action of Iron(III) diethyldithiocarbamate is the formation of Fe(dtc)2NO, which provides a means to detect nitric oxide . This can have significant implications for cellular signaling processes that involve nitric oxide.
Action Environment
The action of Iron(III) diethyldithiocarbamate can be influenced by environmental factors such as temperature and the presence of nitric oxide . The compound’s reactivity with nitric oxide and its sensitivity to temperature could potentially affect its efficacy and stability.
生化分析
Biochemical Properties
Iron, tris(diethyldithiocarbamato) is known to interact with various biomolecules. It characteristically reacts with nitric oxide to give Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO . The nature of these interactions is largely dependent on the nature of the amine substituents as well as temperature .
Cellular Effects
It is known that the magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Molecular Mechanism
At the molecular level, Iron, tris(diethyldithiocarbamato) exerts its effects through various mechanisms. Reflecting the strongly donating properties of dithiocarbamate ligands, Iron, tris(diethyldithiocarbamato) oxidizes at relatively mild potentials to give isolable iron (IV) derivatives .
Temporal Effects in Laboratory Settings
It is known that the Fe-S bonds in this compound are 231 pm at 79K but 356 pm at 297 K . These data indicate a low-spin configuration at low temperatures and a high spin configuration near room temperature .
准备方法
Iron, tris(diethyldithiocarbamato)- is typically synthesized through salt metathesis reactions. One common method involves reacting iron(III) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction proceeds as follows:
[ \text{FeCl}_3 + 3 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Fe(S}_2\text{CNEt}_2\text{)}_3 + 3 \text{NaCl} ]
The product is then isolated by filtration and purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反应分析
Iron, tris(diethyldithiocarbamato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(IV) derivatives.
Reduction: It can be reduced under certain conditions, although specific reducing agents and conditions are less commonly reported.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Reaction with Nitric Oxide: The compound reacts efficiently with nitric oxide to form Fe(dtc)₂NO, which is used for detecting nitric oxide.
相似化合物的比较
Iron, tris(diethyldithiocarbamato)- can be compared with other similar compounds, such as:
Iron, tris(dimethyldithiocarbamato)-: This compound has similar coordination but with dimethyl groups instead of diethyl groups.
Cobalt, tris(diethyldithiocarbamato)-: This compound has cobalt instead of iron and exhibits different magnetic properties.
Nickel, bis(diethyldithiocarbamato)-: This compound has nickel and two diethyldithiocarbamate ligands, showing different coordination and reactivity.
Iron, tris(diethyldithiocarbamato)- stands out due to its unique spin crossover behavior and its efficient reaction with nitric oxide, making it valuable in both scientific research and industrial applications .
属性
CAS 编号 |
13963-59-2 |
|---|---|
分子式 |
C15H30FeN3S6 |
分子量 |
500.7 g/mol |
IUPAC 名称 |
N,N-diethylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI 键 |
WGPCJVLKOFIRMS-UHFFFAOYSA-K |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
规范 SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
Key on ui other cas no. |
13963-59-2 |
产品来源 |
United States |
Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?
A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.
Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


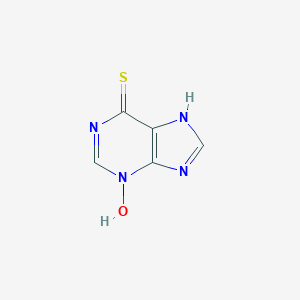
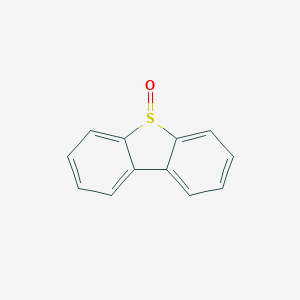
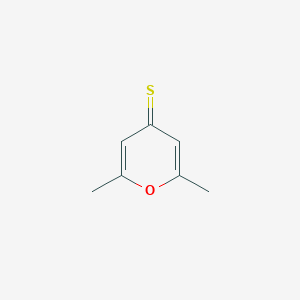

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
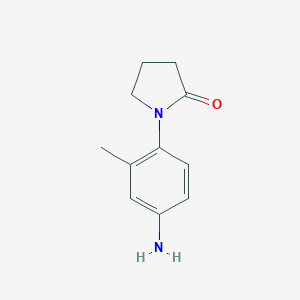
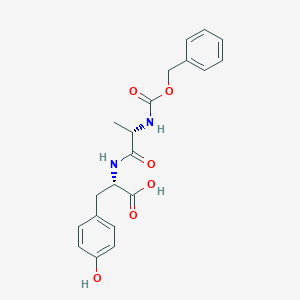
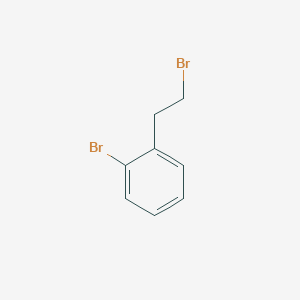
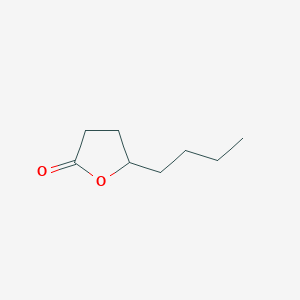
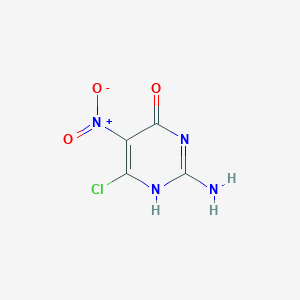
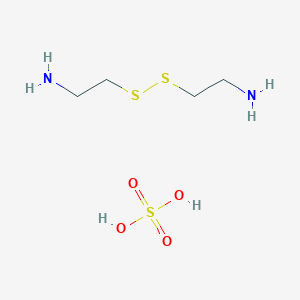
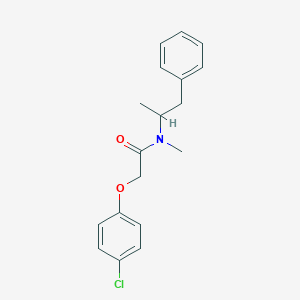
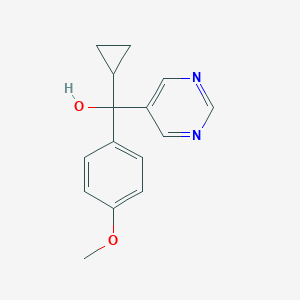
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
